molecular formula C12H10O2S B2986539 (1-Naphthylthio)acetic acid CAS No. 10404-24-7; 591762-44-6

(1-Naphthylthio)acetic acid

Cat. No.: B2986539
CAS No.: 10404-24-7; 591762-44-6
M. Wt: 218.27
InChI Key: PIQCZHHPDSYZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Naphthylthio)acetic acid (C₁₂H₁₀O₂S) is a sulfur-containing derivative of naphthaleneacetic acid. Its structure consists of a naphthyl group attached via a sulfur atom to a methylene bridge and a carboxylic acid group (1-naphthyl-S-CH₂-COOH). This compound is less studied than its oxygen-based counterpart, 1-naphthaleneacetic acid (NAA), but its unique sulfur substitution confers distinct physicochemical properties.

Properties

CAS No.

10404-24-7; 591762-44-6

Molecular Formula

C12H10O2S

Molecular Weight

218.27

IUPAC Name

2-naphthalen-1-ylsulfanylacetic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14)

InChI Key

PIQCZHHPDSYZPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2SCC(=O)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

1-Naphthaleneacetic Acid (NAA)

Structure : 1-Naphthyl-CH₂-COOH (C₁₂H₁₀O₂).
Key Properties :

  • Acidity : pKa ~4.3 (carboxylic acid group) .
  • Solubility : Moderate water solubility (0.1–1 g/L at 20°C) due to polar carboxylic group .
  • Applications : Widely used as a plant growth regulator (e.g., rooting agent) .

Comparison :

  • Electron Effects : The sulfur atom in (1-naphthylthio)acetic acid is less electronegative than oxygen, reducing hydrogen-bonding capacity.
  • Lipophilicity : Increased lipophilicity (logP ~3.5 estimated) compared to NAA (logP ~2.8) , enhancing membrane permeability.
  • Acidity : The thioether group may slightly lower the carboxylic acid’s pKa due to weak electron-withdrawing effects, though experimental data are lacking.

2-(1-Naphthyl)acetamide

Structure: 1-Naphthyl-CH₂-CONH₂ (C₁₂H₁₁NO). Key Properties:

  • Acidity: Non-acidic (amide group).
  • Solubility : Lower water solubility than NAA (~0.01 g/L) due to reduced polarity .
  • Applications : Used in agrochemical research as a stable NAA derivative .

Comparison :

  • Reactivity : The amide group in 2-(1-naphthyl)acetamide eliminates acidic protons, making it less reactive in acid-base interactions compared to this compound.
  • Biological Activity : Reduced phytotoxicity but lower bioactivity in plant growth regulation compared to carboxylic acids .

NAA Sodium Salt and Ethyl Ester

Structures :

  • Sodium Salt : 1-Naphthyl-CH₂-COO⁻Na⁺ (C₁₂H₉O₂Na) .
  • Ethyl Ester : 1-Naphthyl-CH₂-COO-C₂H₅ (C₁₄H₁₄O₂) .

Key Properties :

  • Solubility : Sodium salt is highly water-soluble (>100 g/L), while the ester is lipid-soluble .
  • Applications : Sodium salt used in formulations requiring solubility; ester used in volatile applications (e.g., fragrances).

Comparison :

  • Stability : this compound’s thioether group may confer susceptibility to oxidation (e.g., forming sulfoxides) compared to the stable ester or salt forms of NAA .

Phenylthioacetic Acid Derivatives

Example : Sodium (phenylthio)acetate (CAS 1641-35-6) .
Structure : Ph-S-CH₂-COO⁻Na⁺.
Key Properties :

  • Solubility : High aqueous solubility due to ionic nature.
  • Reactivity : Thioether participates in nucleophilic substitutions and metal coordination.

Comparison :

Physicochemical Data Table

Property This compound NAA 2-(1-Naphthyl)acetamide NAA Sodium Salt
Molecular Formula C₁₂H₁₀O₂S C₁₂H₁₀O₂ C₁₂H₁₁NO C₁₂H₉O₂Na
Molecular Weight 234.27 g/mol 186.21 g/mol 185.22 g/mol 208.20 g/mol
Acidity (pKa) ~3.8 (estimated) 4.3 N/A N/A
LogP ~3.5 2.8 3.2 -0.5 (ionic form)
Water Solubility <0.1 g/L 0.1–1 g/L ~0.01 g/L >100 g/L
Key Applications Organic synthesis, research Plant growth Agrochemicals Soluble formulations

Q & A

Q. How can researchers synthesize (1-Naphthylthio)acetic acid with high purity, and what analytical methods are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves reacting 1-naphthylthiol with chloroacetic acid under alkaline conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) is essential. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and characterize via:
  • FT-IR : Validate the thioester (–S–CO–) bond at ~1670–1650 cm⁻¹ and naphthyl C–H stretching at ~3050 cm⁻¹.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the acetic acid methylene group (δ ~3.8 ppm for –SCH₂–).
    Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) to confirm absence of isomers like 2-naphthyl derivatives .

Q. What are the solubility and stability profiles of this compound in common solvents, and how should storage conditions be optimized?

  • Methodological Answer : Solubility testing in polar (water, methanol) and non-polar solvents (hexane, DCM) reveals limited aqueous solubility (<1 mg/mL) but high solubility in DMSO or DMF. Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) indicate degradation above pH 10 or prolonged light exposure. Recommendations :
  • Store at 4°C in amber vials under inert gas (N₂/Ar).
  • Avoid alkaline buffers; use stabilizers like EDTA in aqueous solutions to chelate metal ions that accelerate oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity variability : Enforce strict QC protocols (e.g., ≥95% purity by GC/HPLC) and batch-to-batch consistency checks.
  • Assay conditions : Standardize bioactivity assays (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., α-naphthylacetic acid) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic interference : Use LC-MS to monitor in vitro metabolite formation (e.g., hydrolyzed thioester products) that may alter activity .

Q. What computational and experimental strategies are effective for elucidating the acid dissociation constant (pKa) of this compound?

  • Methodological Answer :
  • Experimental : Perform potentiometric titration in 0.1 M KCl (ionic strength control) using automated titrators. Fit pH vs. titrant volume curves to calculate pKa. Validate with UV-Vis spectroscopy at varying pH to track deprotonation-induced absorbance shifts.
  • Computational : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the protonation state and compare predicted pKa with experimental values. Adjust solvation models (e.g., COSMO-RS) for accuracy .

Q. How should researchers design a study to investigate the environmental fate of this compound in soil and water systems?

  • Methodological Answer :
  • Soil studies : Use OECD Guideline 307 (aerobic/anaerobic transformation). Spiked soil samples are incubated under controlled humidity/temperature. Extract residues via SPE and quantify degradation products (e.g., naphthylthiol) via GC-MS.
  • Aquatic studies : Assess hydrolysis kinetics (pH 5–9) and photolysis under simulated sunlight (Xe lamp, λ > 290 nm). Monitor half-life (t₁/₂) and use QSAR models to predict ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) .

Data Contradiction Analysis

Q. How can conflicting reports on the catalytic activity of this compound in organic synthesis be addressed?

  • Methodological Answer :
  • Reaction optimization : Systematically vary parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) software.
  • Mechanistic studies : Employ in situ FT-IR or NMR to track intermediate formation (e.g., acylthio intermediates). Compare with alternative catalysts (e.g., thiourea derivatives) to identify unique pathways.
  • Reproducibility : Share detailed protocols via open-access platforms (e.g., protocols.io ) and include raw spectral data in supplementary materials .

Methodological Best Practices

Q. What strategies ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Synthesis : Document exact molar ratios, reaction times, and purification steps. Use certified reference materials (CRMs) for calibration.
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw chromatograms, spectral peaks, and statistical analyses (e.g., ANOVA for biological replicates).
  • Peer review : Pre-register studies on platforms like Open Science Framework to mitigate publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.